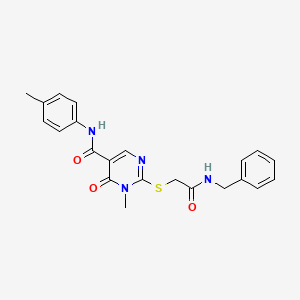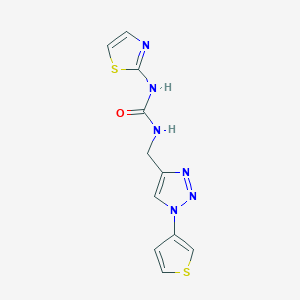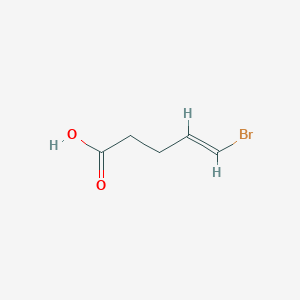
(5-Methyl-3-phenylisoxazol-4-YL)-N-(4-(2-naphthyloxy)phenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-3-phenylisoxazol-4-YL)-N-(4-(2-naphthyloxy)phenyl)formamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-phenylisoxazol-4-YL)-N-(4-(2-naphthyloxy)phenyl)formamide typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using hydroxylamine and an α,β-unsaturated carbonyl compound.
Substitution Reactions: The phenyl and methyl groups can be introduced through various substitution reactions, often involving halogenated intermediates.
Formamide Formation: The final step involves the reaction of the isoxazole derivative with an appropriate formamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the isoxazole ring or the formamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogenated compounds, organometallic reagents, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Potential pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
Therapeutic Agents: Investigated for use in treating various diseases due to its biological activity.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5-Methyl-3-phenylisoxazol-4-YL)-N-(4-(2-naphthyloxy)phenyl)formamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Formamide Derivatives: Compounds with formamide groups attached to different aromatic systems.
Uniqueness
The uniqueness of (5-Methyl-3-phenylisoxazol-4-YL)-N-(4-(2-naphthyloxy)phenyl)formamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other isoxazole or formamide derivatives.
Propiedades
IUPAC Name |
5-methyl-N-(4-naphthalen-2-yloxyphenyl)-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O3/c1-18-25(26(29-32-18)20-8-3-2-4-9-20)27(30)28-22-12-15-23(16-13-22)31-24-14-11-19-7-5-6-10-21(19)17-24/h2-17H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRBOCYFODFYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/new.no-structure.jpg)
![(2E)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2667561.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2667563.png)

![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2667565.png)

![2,4,5-trimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2667568.png)

![2-(1,3-dimethyl-2,4-dioxo-3,4,6,7-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2667572.png)
![N'-(2-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2667574.png)


